5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
Description
5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is a heterocyclic compound featuring a partially saturated pyrazine ring with a carboxylic acid group at position 2, a ketone group at position 3, and a chlorine substituent at position 3. The non-chlorinated analog has a molecular weight of 140.1 g/mol, a melting point of 218–220°C, and a density of 1.63 g/cm³ . The chlorine atom in the target compound likely enhances its lipophilicity and electronic effects, influencing reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-2-oxo-1H-pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-2-1-7-3(5(10)11)4(9)8-2/h1H,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFMENMETODLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=N1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid typically involves the chlorination of 3,4-dihydro-3-oxo-2-pyrazinecarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the pyrazine ring. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride, which facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid may involve large-scale chlorination reactions using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the production of the desired compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted pyrazinecarboxylic acids.
Scientific Research Applications
5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Halogen-Substituted Pyrazine Derivatives
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carboxylic Acid
- Structure : Fluorine at position 6 instead of chlorine at position 4.
- Molecular Formula : C₅H₃FN₂O₃.
- Key Differences: Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and alter hydrogen-bonding interactions compared to chlorine.
3,6-Dichloropyrazine-2-carboxylic Acid
- Structure : Chlorine atoms at positions 3 and 5.
- Molecular Formula : C₅H₂Cl₂N₂O₂.
- This compound is used in agrochemical research .
3,5-Dichloro-6-ethylpyrazine-2-carboxylic Acid
- Structure : Chlorine at positions 3 and 5, with an ethyl group at position 6.
- Molecular Formula : C₇H₆Cl₂N₂O₂.
- Key Differences: The ethyl group introduces hydrophobicity, favoring interactions with nonpolar biological targets. This structural variation highlights the role of alkyl chains in modulating bioactivity .
Table 1: Halogen-Substituted Pyrazine Analogs
Heterocyclic Variants with Modified Ring Systems
2-(4-Chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylic Acid (Clofencet)
- Structure : Pyridazine ring (two adjacent nitrogen atoms) with a chlorophenyl group.
- Key Differences : The pyridazine ring’s electronic properties differ from pyrazine, altering binding affinity. Used as a plant growth regulator (clofencet) .
5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid
- Structure : Pyridine ring with chlorine at C5 and a dichlorobenzyl group.
- Key Differences : The fully aromatic pyridine ring and bulky benzyl substituent enhance stability and steric effects. Applications include chemical intermediates in pesticide synthesis .
Table 2: Heterocyclic Variants
Functional Group Modifications
4-(Benzyloxy)-3-oxo-3,4-dihydropyrazine-2-carboxylic Acid
- Structure : Benzyloxy group at position 3.
- Molecular Formula : C₁₂H₁₀N₂O₄.
- Used in synthetic chemistry as a building block .
6-Bromo-3-hydroxypyrazine-2-carboxamide
- Structure : Bromine at C6 and carboxamide group at C2.
- Molecular Formula : C₅H₄BrN₃O₂.
- Key Differences : Carboxamide replaces carboxylic acid, altering hydrogen-bonding capacity. Bromine’s larger size may improve halogen bonding in biological targets .
Biological Activity
5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid (CAS No. 150718-29-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid features a chloro substituent and a carboxylic acid functional group, contributing to its reactivity and biological interactions. The molecular formula is C5H4ClN2O3.
Anticancer Activity
Recent studies have indicated that derivatives of 5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various derivatives that showed antiproliferative activity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma) .
Table 1: Antiproliferative Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | High |
| Compound B | LoVo | 15.0 | Moderate |
| Compound C | MV4-11 | 8.0 | Very High |
This table summarizes the inhibitory concentration (IC50) values for different derivatives, indicating varying levels of anticancer activity.
The mechanism by which 5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid exerts its biological effects is not fully elucidated. However, it is hypothesized that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation .
Case Studies
Several case studies have documented the effects of this compound in preclinical settings:
- Study on MCF-7 Cells : A derivative was tested for its ability to inhibit cell growth in MCF-7 cells. The results demonstrated a dose-dependent response with significant growth inhibition at concentrations above 10 µM.
- In Vivo Studies : Animal models treated with derivatives showed reduced tumor sizes compared to controls, suggesting potential for therapeutic applications in oncology .
Safety and Toxicology
While the biological activities are promising, safety profiles must be established through rigorous toxicological assessments. Initial studies indicate that derivatives exhibit low toxicity in non-cancerous cell lines, supporting their potential as lead compounds for further development .
Q & A
Q. How can researchers validate the compound’s role as a kinase inhibitor using enzymatic assays?
- Methodological Answer : Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or JAK2). Use ATP concentrations near (e.g., 10 µM) and measure IC values. ’s approach for triazolothiadiazine-carboxylic acid salts can be adapted, including kinetic analysis (Lineweaver-Burk plots) to determine inhibition type .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
